molecular formula C127H213N33O54 B3029666 H-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-DL-Val-Val-DL-Glu-Glu-Ala-Glu-Asn-OH CAS No. 74221-77-5

H-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-DL-Val-Val-DL-Glu-Glu-Ala-Glu-Asn-OH

Cat. No. B3029666
CAS RN: 74221-77-5
M. Wt: 3066.2 g/mol
InChI Key: YQYVTTLONKTQLU-UHFFFAOYSA-N
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Description

Peptides are short chains of amino acids linked by peptide bonds. They are an essential part of nature and biochemistry, and they have a wide range of functions in the body, including acting as hormones, neurotransmitters, and growth factors .


Synthesis Analysis

Peptides are typically synthesized using techniques like solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to insoluble polymer beads .


Molecular Structure Analysis

The structure of a peptide can be analyzed using various techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy (cryo-EM). These methods can provide detailed information about the three-dimensional arrangement of atoms in the peptide .


Chemical Reactions Analysis

Peptides can undergo various chemical reactions, including the formation and breaking of peptide bonds, post-translational modifications (like phosphorylation, methylation, and acetylation), and reactions with other molecules in the body .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide, including its solubility, stability, and reactivity, can be influenced by factors like its amino acid composition, sequence, length, and the presence of any modifications .

Scientific Research Applications

Sequence Analysis and Protein Function

  • Research on the amino-acid sequence of sarcine adenylate kinase from skeletal muscle revealed a complex structure with significant implications for understanding enzyme function and protein synthesis mechanisms (Heil et al., 1974).
  • The study of human plasma prealbumin’s amino acid sequence, which plays a crucial role in vitamin A transport and thyroid hormone transport, provides insights into protein structure-function relationships (Kanda et al., 1974).

Structural and Functional Homologies

  • Investigations into the primary structure of murine major histocompatibility complex alloantigens highlight the significance of specific amino acid sequences in immune response and cellular recognition processes (Uehara et al., 1980).
  • The amino acid sequence analysis of copper-zinc superoxide dismutase from Drosophila melanogaster sheds light on evolutionary biology and the role of specific sequences in enzymatic activity (Lee et al., 1985).

Biochemical and Biophysical Implications

  • The breakdown of pyridine haemichrome by liver extracts demonstrates the role of amino acid sequences in metabolic processes and biochemical reactions (Colleran & O Carra, 1969).
  • Analysis of the amino acid sequence of human chorionic gonadotropin reveals the structural basis for its hormonal functions, impacting reproductive biology and endocrinology (Morgan et al., 1975).

Medical and Therapeutic Research

  • Studies like the amino acid sequence determination of thioredoxin isolated from rabbit bone marrow provide foundational knowledge for developing therapeutic strategies against various diseases, including cancer and inflammatory disorders (Johnson et al., 1988).

Evolutionary Biology and Comparative Studies

  • The primary structure of thioredoxin from the filamentous cyanobacterium Anabaena sp. 7119 offers insights into evolutionary biology and the conservation of protein structures across different organisms (Gleason et al., 1985).

Mechanism of Action

The mechanism of action of a peptide depends on its function. For example, hormone peptides like insulin can bind to specific receptors on cell surfaces, triggering a cascade of biochemical reactions inside the cell .

Safety and Hazards

The safety and potential hazards of a peptide depend on its specific properties and functions. Some peptides are safe for use in humans and are used as therapeutics, while others can be toxic or allergenic .

Future Directions

The field of peptide research is rapidly advancing, with new methods for peptide synthesis and analysis being developed, and new peptide-based therapeutics being tested in clinical trials .

properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C127H213N33O54/c1-17-58(10)96(157-113(199)75(35-41-89(178)179)144-118(204)81(52-162)152-119(205)82(53-163)153-125(211)97(62(14)164)158-117(203)79(50-92(184)185)150-121(207)93(55(4)5)154-102(188)61(13)134-100(186)59(11)136-114(200)77(48-90(180)181)147-103(189)65(132)51-161)123(209)159-99(64(16)166)126(212)160-98(63(15)165)124(210)145-69(29-21-25-45-131)108(194)149-78(49-91(182)183)116(202)148-76(46-54(2)3)115(201)140-68(28-20-24-44-130)107(193)142-72(32-38-86(172)173)109(195)139-66(26-18-22-42-128)105(191)138-67(27-19-23-43-129)106(192)143-74(34-40-88(176)177)112(198)155-95(57(8)9)122(208)156-94(56(6)7)120(206)146-73(33-39-87(174)175)110(196)141-70(30-36-84(168)169)104(190)135-60(12)101(187)137-71(31-37-85(170)171)111(197)151-80(127(213)214)47-83(133)167/h54-82,93-99,161-166H,17-53,128-132H2,1-16H3,(H2,133,167)(H,134,186)(H,135,190)(H,136,200)(H,137,187)(H,138,191)(H,139,195)(H,140,201)(H,141,196)(H,142,193)(H,143,192)(H,144,204)(H,145,210)(H,146,206)(H,147,189)(H,148,202)(H,149,194)(H,150,207)(H,151,197)(H,152,205)(H,153,211)(H,154,188)(H,155,198)(H,156,208)(H,157,199)(H,158,203)(H,159,209)(H,160,212)(H,168,169)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,213,214)/t58-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69-,70-,71-,72-,73?,74-,75-,76-,77-,78-,79-,80-,81-,82-,93-,94-,95?,96-,97-,98-,99-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYVTTLONKTQLU-QGKKXSRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NC(C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NC(CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C127H213N33O54
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3066.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-DL-Val-Val-DL-Glu-Glu-Ala-Glu-Asn-OH

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